![molecular formula C16H18N2 B2376382 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline CAS No. 180002-01-1](/img/structure/B2376382.png)
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” is a derivative of 3,4-dihydroisoquinolin-2(1H)-one . This class of compounds is known to be a core structural component in various biologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are structurally related to the compound , has been explored in several studies . These methodologies often involve multistep syntheses and the use of green chemistry and alternative strategies . A one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines .Molecular Structure Analysis
The molecular structure of “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” is likely to be complex due to the presence of the 3,4-dihydroisoquinolin-2(1H)-one unit . This unit is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” are likely to be complex and varied. For instance, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Aplicaciones Científicas De Investigación
Cancer Research and AKR1C3 Inhibition
- Significance : Its isoform selectivity (1500-fold) and low nanomolar potency make it a promising candidate for cancer therapy .
N-Heterocyclic Building Blocks
Computational Studies and Selectivity
- Insight : Computational modeling studies highlight the inhibitory preference of 3-((3,4-DHIQ)MA) for AKR1C3 over AKR1C2. Compound 38 achieves up to 5000-fold anti-AKR1C3 selectivity .
Metabolism and Dinitrobenzamide Substrates
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-16-7-3-4-13(10-16)11-18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,11-12,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWSVCBELDUXBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.